Alatrofloxacin mesylate
Übersicht
Beschreibung
Alatrofloxacin mesylate is a fluoroquinolone antibiotic developed by Pfizer. It is delivered as a mesylate salt and is a prodrug of trovafloxacin. This compound was primarily used to treat a variety of bacterial infections. it was withdrawn from the U.S. market in 2001 due to concerns about hepatotoxicity, which could lead to severe liver damage .
Wirkmechanismus
Target of Action
Alatrofloxacin mesylate, also known as Alatrofloxacin, primarily targets Bacterial DNA gyrase and Topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Alatrofloxacin acts as an inhibitor of these enzymes . By binding to these targets, it interferes with the process of DNA replication in bacteria, thereby inhibiting bacterial growth and proliferation .
Biochemical Pathways
It is known that the inhibition of dna gyrase and topoisomerase iv disrupts the bacterial dna replication process, leading to cell death .
Pharmacokinetics
After intravenous administration, Alatrofloxacin is rapidly converted to Trovafloxacin, which is responsible for the therapeutic effect . Plasma concentrations of Alatrofloxacin are below quantifiable levels within 5 to 10 minutes of completion of a 1-hour infusion . .
Result of Action
The primary result of Alatrofloxacin’s action is the inhibition of bacterial growth and proliferation. By disrupting the DNA replication process, it causes bacterial cell death, effectively treating a variety of bacterial infections .
Action Environment
The action, efficacy, and stability of Alatrofloxacin can be influenced by various environmental factors For instance, the presence of other drugs or substances in the body can affect its absorption and metabolism.
Biochemische Analyse
Biochemical Properties
Alatrofloxacin mesylate is a bacterial DNA gyrase inhibitor and a topoisomerase IV inhibitor . It interacts with these enzymes, preventing the relaxation of supercoiled DNA during DNA replication and transcription processes . This interaction disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .
Cellular Effects
Upon intravenous administration, this compound is rapidly converted to trovafloxacin, which is responsible for the therapeutic effect . The plasma concentrations of Alatrofloxacin are below quantifiable levels within 5 to 10 minutes of completion of a 1-hour infusion . This rapid conversion and subsequent action suggest that this compound may have a significant impact on cellular processes, particularly those related to DNA replication and transcription .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to trovafloxacin, which then inhibits bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, repair, and recombination . By inhibiting these enzymes, this compound disrupts these processes, leading to the death of the bacterial cells .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are characterized by its rapid conversion to trovafloxacin following intravenous administration . This conversion occurs within 5 to 10 minutes of the completion of a 1-hour infusion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alatrofloxacin mesylate is synthesized through a series of chemical reactions starting from basic organic compounds. The synthesis involves the formation of the fluoroquinolone core structure, followed by the introduction of various functional groups to enhance its antibacterial properties. The final step involves the conversion of alatrofloxacin to its mesylate salt form.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and rigorous quality checks to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Alatrofloxacinmesylat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, oft unter Verwendung spezifischer Reagenzien und Bedingungen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion reduzierte Formen der Verbindung produzieren kann .
Wissenschaftliche Forschungsanwendungen
Alatrofloxacinmesylat wurde umfassend auf seine antimikrobielle Aktivität untersucht. Seine Anwendungen umfassen:
Chemie: Als Referenzverbindung bei der Entwicklung neuer Fluorchinolon-Antibiotika verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die bakterielle DNA-Gyrase und Topoisomerase IV, die essentielle Enzyme für die bakterielle DNA-Replikation sind.
Medizin: Untersucht auf sein Potenzial zur Behandlung verschiedener bakterieller Infektionen, obwohl seine Anwendung aufgrund von Sicherheitsbedenken begrenzt war.
Industrie: Wird bei der Entwicklung neuer antibakterieller Wirkstoffe und bei der Untersuchung von Mechanismen der Resistenzentwicklung eingesetzt
5. Wirkmechanismus
Alatrofloxacinmesylat übt seine antibakterielle Wirkung aus, indem es die bakterielle DNA-Gyrase und Topoisomerase IV hemmt. Diese Enzyme sind entscheidend für die Replikation, Transkription und Reparatur der bakteriellen DNA. Durch die Hemmung dieser Enzyme verhindert Alatrofloxacinmesylat die bakterielle Zellteilung und führt zum Zelltod. Nach intravenöser Verabreichung wird Alatrofloxacin schnell zu Trovafloxacin umgewandelt, das für die therapeutische Wirkung verantwortlich ist .
Ähnliche Verbindungen:
Trovafloxacin: Die aktive Form von Alatrofloxacinmesylat, ebenfalls ein Fluorchinolon-Antibiotikum.
Ciprofloxacin: Ein weiteres Fluorchinolon-Antibiotikum mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.
Levofloxacin: Ein Fluorchinolon-Antibiotikum mit einem breiteren Wirkungsspektrum.
Einzigartigkeit: Alatrofloxacinmesylat ist aufgrund seiner Prodrug-Natur einzigartig, die eine verbesserte Pharmakokinetik und eine gezielte Abgabe der aktiven Form, Trovafloxacin, ermöglicht. Seine Anwendung war jedoch aufgrund von Sicherheitsbedenken, insbesondere der Hepatotoxizität, begrenzt, was es von anderen Fluorchinolonen unterscheidet .
Vergleich Mit ähnlichen Verbindungen
Trovafloxacin: The active form of alatrofloxacin mesylate, also a fluoroquinolone antibiotic.
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different chemical structure.
Levofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Uniqueness: this compound is unique due to its prodrug nature, which allows for improved pharmacokinetics and targeted delivery of the active form, trovafloxacin. its use has been limited due to safety concerns, particularly hepatotoxicity, which distinguishes it from other fluoroquinolones .
Eigenschaften
IUPAC Name |
7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)/t10-,11-,14-,15+,20?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYETUYYEVKNSHZ-RSUMCGCKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F3N6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057655 | |
Record name | Alatrofloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146961-77-5 | |
Record name | Alatrofloxacin mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alatrofloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALATROFLOXACIN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IXX802851 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.